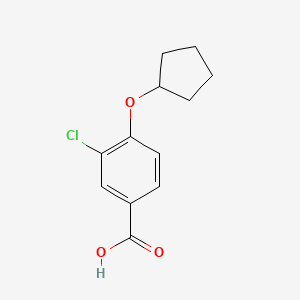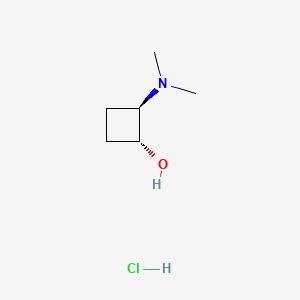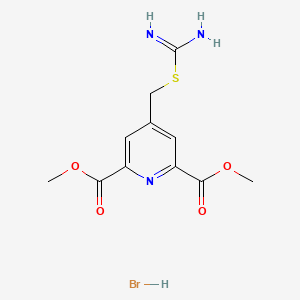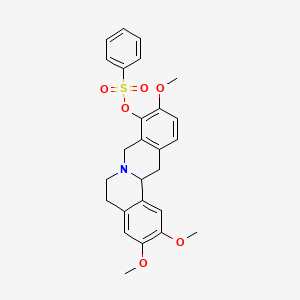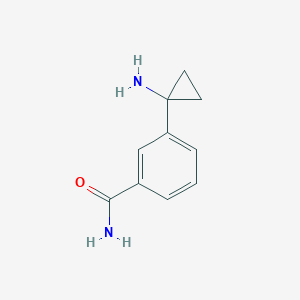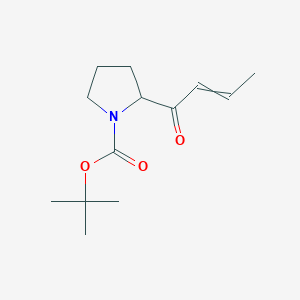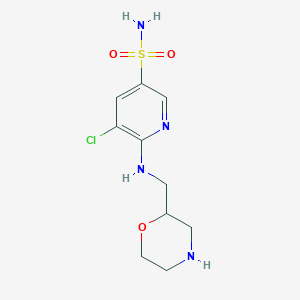
5-Chloro-6-(morpholin-2-ylmethylamino)pyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-6-(morpholin-2-ylmethylamino)pyridine-3-sulfonamide is a chemical compound with a complex structure that includes a pyridine ring substituted with a chloro group, a morpholin-2-ylmethylamino group, and a sulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(morpholin-2-ylmethylamino)pyridine-3-sulfonamide typically involves multiple steps, including the formation of the pyridine ring, the introduction of the chloro and sulfonamide groups, and the attachment of the morpholin-2-ylmethylamino group. Common synthetic routes may involve:
Formation of the Pyridine Ring: This can be achieved through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the Chloro Group: Chlorination of the pyridine ring can be carried out using reagents like thionyl chloride or phosphorus pentachloride.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the pyridine derivative with sulfonyl chlorides in the presence of a base.
Attachment of the Morpholin-2-ylmethylamino Group: This step may involve nucleophilic substitution reactions where the morpholin-2-ylmethylamine reacts with the pyridine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
5-Chloro-6-(morpholin-2-ylmethylamino)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the chloro group.
科学的研究の応用
5-Chloro-6-(morpholin-2-ylmethylamino)pyridine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Chloro-6-(morpholin-2-ylmethylamino)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Interacting with Receptors: Modulating receptor activity by acting as an agonist or antagonist.
Affecting Cellular Pathways: Influencing cellular signaling pathways, leading to changes in cell behavior and function.
類似化合物との比較
Similar Compounds
- 5-Chloro-6-(morpholin-2-ylmethylamino)pyridine-2-sulfonamide
- 5-Chloro-6-(morpholin-2-ylmethylamino)pyridine-4-sulfonamide
- 5-Chloro-6-(morpholin-2-ylmethylamino)pyridine-3-carboxamide
Uniqueness
5-Chloro-6-(morpholin-2-ylmethylamino)pyridine-3-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
特性
分子式 |
C10H15ClN4O3S |
|---|---|
分子量 |
306.77 g/mol |
IUPAC名 |
5-chloro-6-(morpholin-2-ylmethylamino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C10H15ClN4O3S/c11-9-3-8(19(12,16)17)6-15-10(9)14-5-7-4-13-1-2-18-7/h3,6-7,13H,1-2,4-5H2,(H,14,15)(H2,12,16,17) |
InChIキー |
QGKWLHBFVPJYMU-UHFFFAOYSA-N |
正規SMILES |
C1COC(CN1)CNC2=C(C=C(C=N2)S(=O)(=O)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


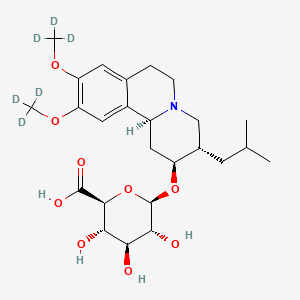
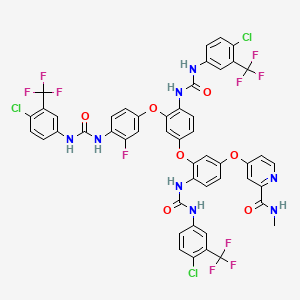

![2-[3-[Bis(1-methylethyl)amino]-1-phenyl-propyl]-4-methyl-methoxybenzene fumarate](/img/structure/B13858563.png)
![4-[5-(methoxymethyl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine](/img/structure/B13858568.png)
